Comparative LogP Analysis: Increased Lipophilicity of the 5-Bromo-2-fluoro Substituent vs. Unsubstituted Core
The presence of the 5-bromo-2-fluoro substitution on the phenyl ring confers a significantly higher calculated LogP (2.91) to the target compound relative to the unsubstituted 2-phenylpyrrolidine core (LogP ≈ 1.5-1.8, estimated) . This increased lipophilicity is a key determinant for membrane permeability and non-specific binding, directly impacting the compound's behavior in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.91 |
| Comparator Or Baseline | Unsubstituted 2-phenylpyrrolidine: Estimated LogP 1.5-1.8 |
| Quantified Difference | Increase of > 1.0 LogP units |
| Conditions | Computational prediction |
Why This Matters
Higher LogP predicts improved passive membrane permeability, a critical factor for intracellular target engagement that a less lipophilic analog would lack.
